Olivetol
Overview
Description
Olivetol, also known as 5-pentylresorcinol, is a natural organic compound with the molecular formula C11H16O2. It is a phenolic compound that is found in lichens and some species of algae. Olivetol is also a precursor to various cannabinoids found in Cannabis sativa, including tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .
Synthesis Analysis
The biosynthesis of olivetol in Cannabis sativa involves a polyketide synthase (PKS) that catalyzes the formation of olivetolic acid, which is then decarboxylated to form olivetol . A specific enzyme, olivetol synthase (OLS), has been identified and characterized as being responsible for the synthesis of olivetol in the plant . Additionally, a study has shown that the biotransformation of olivetol by the fungus Syncephalastrum racemosum leads to the production of several metabolites, indicating the potential for microbial involvement in olivetol modification .
Molecular Structure Analysis
Olivetol has a resorcinol-like structure with a pentyl side chain. The molecular structure of olivetol allows it to participate in the biosynthesis of cannabinoids through prenylation, where a geranyl group is transferred to olivetolic acid to form cannabigerolic acid, a direct precursor to THC . The structure of the olivetol-producing enzyme from Cannabis sativa has been elucidated, revealing insights into the cyclization plasticity of type III polyketide synthases and their role in cannabinoid biosynthesis .
Chemical Reactions Analysis
The enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) is involved in the prenylation of olivetolic acid, which is a key step in the biosynthesis of cannabinoids. Olivetol itself is inactive as a prenyl acceptor, indicating that its role in the biosynthetic pathway is limited to being a precursor to olivetolic acid . The study of the biotransformation of olivetol by Syncephalastrum racemosum also highlights the chemical reactivity of olivetol, as it can be hydroxylated and further oxidized to produce different metabolites .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of olivetol are not detailed in the provided papers, its role as a precursor in cannabinoid biosynthesis suggests that it has properties conducive to enzymatic reactions, such as moderate solubility and stability under physiological conditions. The presence of hydroxyl groups on the phenolic ring of olivetol is indicative of its potential for hydrogen bonding and reactivity in biochemical pathways .
Relevant Case Studies
The studies provided do not include specific case studies on olivetol. However, the research on the synthesis and molecular structure of olivetol, as well as its involvement in cannabinoid biosynthesis, provides valuable insights into its biological significance and potential applications in biotechnology and pharmaceuticals .
Scientific Research Applications
Electrochemical Detection Olivetol has been utilized in the development of an electrochemical sensor. This sensor, based on p-L-serine and copper oxide nanoparticles, enhances electrochemical signals for olivetol, offering a cost-effective and convenient method for its detection in various applications (You et al., 2022).
Biotransformation Studies Research involving the biotransformation of olivetol by Syncephalastrum racemosum has led to the isolation of metabolites like 4'-hydroxy-olivetol. Such studies are crucial for understanding the metabolic pathways and potential applications of olivetol in various fields (Mcclanahan & Robertson, 1984).
Antimelanoma Potential Olivetol has shown promise in the treatment of melanoma. Research indicates that olive leaf extract, which contains olivetol, significantly inhibits the proliferation of melanoma cells and could be a potent therapeutic agent against this form of cancer (Mijatović et al., 2011).
Inhibition of Prostaglandin Biosynthesis Olivetol has been found to inhibit the biosynthesis of prostaglandins in certain studies, suggesting a potential role in pharmacological applications related to inflammatory processes (Burstein, Levin, & Varanelli, 1973).
Pharmacological Synthesis Olivetol has been the subject of studies focused on its synthetic methods, which are important for pharmaceutical applications, particularly in the synthesis of HIV inhibitors (Yang Chun-guang, 2008).
Cannabinoid Biosynthesis The role of olivetol in the biosynthesis of cannabinoids, particularly as a precursor in the formation of cannabigerolic acid, highlights its significance in the study and potential synthesis of therapeutic compounds (Fellermeier & Zenk, 1998).
Neurodegenerative Disease Research Olive leaf extracts, which include olivetol, have shown potential in combating aging-associated neurodegeneration. This makes olivetol relevant in research focused on neuroprotective therapies (Casamenti & Stefani, 2017).
Cancer and Endothelial Cell Research Olivetol-containing olive leaf extracts have been investigated for their antiproliferative activity against cancer and endothelial cells, indicating a potential role in cancer therapy (Goulas et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-pentylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMPFYJSHJGOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025812 | |
Record name | Olivetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
327 °F at 5 mmHg (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Olivetol | |
CAS RN |
500-66-3 | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Olivetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Olivetol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olivetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-pentylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190 | |
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Record name | OLIVETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P | |
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Melting Point |
120 °F (NTP, 1992) | |
Record name | OLIVETOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20821 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.